4-methyl-3-nitro-N-(pyridin-3-yl)benzamide
Description
4-methyl-3-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methyl group at the 4-position, a nitro group at the 3-position, and a pyridin-3-yl group attached to the nitrogen atom of the amide
Properties
IUPAC Name |
4-methyl-3-nitro-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-5-10(7-12(9)16(18)19)13(17)15-11-3-2-6-14-8-11/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCJLZFGTRILPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide typically involves a multi-step process:
Nitration of 4-methylbenzoic acid: The starting material, 4-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Formation of 4-methyl-3-nitrobenzoic acid: The nitrated product is then converted to the corresponding acid chloride using thionyl chloride.
Amidation with 3-aminopyridine: The acid chloride is reacted with 3-aminopyridine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-methyl-3-amino-N-(pyridin-3-yl)benzamide.
Substitution: Halogenated derivatives of 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 3-aminopyridine.
Scientific Research Applications
4-methyl-3-nitro-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: Due to its structural features, it can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The pyridin-3-yl group can enhance binding affinity to specific targets through π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4-position.
4-methyl-3-nitro-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the 2-position.
4-methyl-3-nitro-N-(pyrimidin-3-yl)benzamide: Similar structure but with a pyrimidinyl group instead of a pyridinyl group.
Uniqueness
4-methyl-3-nitro-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and binding properties. The presence of the nitro group at the 3-position and the pyridin-3-yl group attached to the nitrogen atom of the amide can result in distinct electronic and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
